MRZ-99030

Description

Properties

CAS No. |

1123071-24-8 |

|---|---|

Molecular Formula |

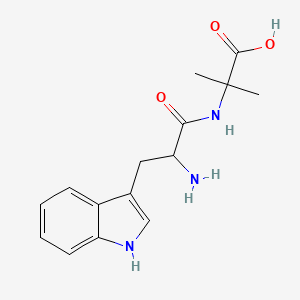

C15H19N3O3 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1 |

InChI Key |

SHAXSXUDZJSSCN-LLVKDONJSA-N |

SMILES |

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Isomeric SMILES |

CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030 |

Origin of Product |

United States |

Foundational & Exploratory

MRZ-99030: A Novel Modulator of Amyloid-β Aggregation for the Treatment of Alzheimer's Disease

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key pathological event is the aggregation of Aβ monomers into soluble oligomers, which are considered the primary neurotoxic species, leading to synaptic dysfunction and neuronal cell death. MRZ-99030 is a novel dipeptide that has demonstrated significant potential as a disease-modifying therapy for AD. Its core mechanism of action lies in its ability to modulate the aggregation pathway of Aβ, specifically promoting the formation of large, non-amyloidogenic, amorphous aggregates. This action effectively reduces the concentration of toxic soluble Aβ oligomers, thereby mitigating their detrimental effects on synaptic plasticity and cognitive function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from a range of biophysical, in vitro, and in vivo studies.

Core Mechanism of Action: Modulation of Aβ Aggregation

This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1] Unlike traditional aggregation inhibitors that aim to prevent the initial binding of Aβ monomers, this compound acts as a modulator of the aggregation process.[1] It redirects the aggregation pathway away from the formation of toxic, soluble oligomeric species towards the generation of large, amorphous, and non-toxic aggregates.[1][2]

This unique mechanism has been elucidated through various biophysical techniques, including Time-Resolved Förster Resonance Energy Transfer (TR-FRET), Dynamic Light Scattering (DLS), and Atomic Force Microscopy (AFM).[1] These studies have shown that this compound does not inhibit the early protein-protein interactions of Aβ monomers but rather intervenes at a subsequent stage to promote an "off-pathway" aggregation cascade.[1]

Binding Affinity and Stoichiometry

The interaction between this compound and Aβ1-42 has been quantified using Surface Plasmon Resonance (SPR), revealing a high binding affinity. A stoichiometric excess of this compound to Aβ is crucial for its modulatory activity.[1]

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to Aβ1-42 | 28.4 nM | Surface Plasmon Resonance (SPR) | [1] |

| Required Stoichiometric Excess (this compound:Aβ) | 10-20 fold | In vitro aggregation and cell-based assays | [1] |

Neuroprotective Effects of this compound

The modulation of Aβ aggregation by this compound translates into significant neuroprotective effects, as demonstrated in both in vitro and in vivo models of AD.

In Vitro Neuroprotection

This compound has been shown to protect neuronal cells from Aβ-induced toxicity. In cultured PC12 cells, a commonly used neuronal cell line, this compound effectively prevents cell death caused by exposure to Aβ oligomers.[1]

| Cell Line | Aβ Species | This compound Concentration | Outcome | Reference |

| PC12 | Aβ1-42 oligomers | 10-20 fold excess over Aβ | Prevention of Aβ-induced cell toxicity | [1] |

Furthermore, this compound has been shown to counteract the detrimental effects of Aβ oligomers on synaptic function. Aβ oligomers are known to disrupt synaptic plasticity, a cellular correlate of learning and memory, by inhibiting Long-Term Potentiation (LTP). This compound has been demonstrated to rescue Aβ-induced LTP deficits in hippocampal slices.[3][4] It also prevents the pathological increase in resting intracellular calcium levels in pyramidal neuron dendrites and spines, a key event in Aβ-induced synaptotoxicity.[3][4]

| Experimental Model | Aβ Species & Concentration | This compound Concentration | Key Finding | Reference |

| Murine Hippocampal Slices | Aβ1-42 oligomers (10-50 nM) | 100-500 nM | Reversal of Aβ-induced LTP deficit | [3][4] |

| Murine Hippocampal Slices | Aβ1-42 oligomers | 100-500 nM | Prevention of two-fold increase in resting Ca2+ levels | [3][4] |

In Vivo Efficacy

The neuroprotective effects of this compound observed in vitro have been successfully translated to in vivo animal models of AD. Systemic administration of this compound has been shown to ameliorate cognitive deficits induced by the intracerebroventricular (i.c.v.) injection of Aβ oligomers.

In anaesthetized rats, pre-administration of this compound protected against the inhibition of hippocampal LTP caused by the i.c.v. injection of oligomeric Aβ1-42.[3]

| Animal Model | Aβ Administration | This compound Administration | Outcome | Reference |

| Anesthetized Rats | i.c.v. injection of oligomeric Aβ1-42 | 50 mg/kg s.c. | Protection against LTP deficits | [3][4] |

This compound has demonstrated efficacy in improving cognitive function in behavioral tasks that are sensitive to hippocampal and cortical function.

-

Novel Object Recognition (NOR) Task: This task assesses recognition memory. Rats treated with Aβ oligomers show a reduced preference for a novel object, indicating impaired memory. Pre-treatment with this compound significantly ameliorated this cognitive deficit.[3]

-

Alternating Lever Cyclic Ratio (ALCR) Schedule: This task evaluates more complex cognitive functions, including attention and behavioral flexibility. This compound treatment reversed the cognitive impairments induced by the i.c.v. application of 7PA2 conditioned medium, a source of naturally secreted Aβ oligomers.[3]

| Behavioral Task | Animal Model | Cognitive Impairment Induction | This compound Treatment | Outcome | Reference |

| Novel Object Recognition | Rats | i.c.v. injection of Aβ1-42 | 50 mg/kg s.c. | Amelioration of cognitive deficits | [3] |

| Alternating Lever Cyclic Ratio | Rats | i.c.v. application of 7PA2 conditioned medium | 50 mg/kg s.c. | Reversal of cognitive impairments | [3] |

"Beneficial Prion-like Seeding" Mechanism

A particularly intriguing aspect of this compound's mechanism is the "trigger effect" or "beneficial prion-like seeding" mechanism.[2] This concept suggests that this compound can initiate a self-propagating conversion of toxic Aβ oligomers into non-toxic, amorphous aggregates.[2] Remarkably, even after serial dilution to a stoichiometric excess of Aβ over this compound, the protective effect on LTP is maintained.[2] This suggests that the initial interaction of this compound with Aβ creates a "seed" of non-toxic aggregates that can then continue to sequester and detoxify newly formed Aβ oligomers.

Signaling Pathways and Experimental Workflows

Aβ Oligomer-Induced Synaptotoxic Signaling Pathway

The diagram below illustrates the signaling cascade initiated by toxic Aβ oligomers, leading to synaptic dysfunction, and how this compound intervenes in this process.

Caption: Aβ synaptotoxicity pathway and this compound intervention.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in a cell-based assay.

Caption: Workflow for in vitro neuroprotection assay.

Detailed Experimental Protocols

Aβ Aggregation Assays

-

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay is used to monitor the early stages of Aβ aggregation. Aβ monomers are labeled with a donor and an acceptor fluorophore. Upon aggregation, the proximity of the fluorophores results in a FRET signal. The assay is typically performed in a 384-well plate format. Aβ monomers are incubated with or without this compound, and the FRET signal is measured over time using a plate reader.

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is used to monitor the growth of Aβ aggregates over time. A solution of Aβ monomers is incubated at 37°C in the presence or absence of this compound. At various time points, an aliquot of the solution is analyzed by DLS to determine the hydrodynamic radius of the aggregates.

-

Atomic Force Microscopy (AFM): AFM provides high-resolution images of the morphology of Aβ aggregates. A solution of Aβ is incubated with or without this compound. At different time points, a small volume of the solution is deposited onto a freshly cleaved mica surface, dried, and imaged using an AFM in tapping mode.

In Vitro Neurotoxicity Assay (MTT Assay)

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing:

-

Vehicle control

-

Aβ1-42 oligomers (e.g., 10 µM)

-

This compound at various concentrations (e.g., 10-20 fold excess) pre-incubated with Aβ1-42 oligomers.

-

-

Incubation: Cells are incubated for 24-48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Ex Vivo Long-Term Potentiation (LTP) Recording

-

Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from adult mice or rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recovery: Slices are allowed to recover in a submerged chamber containing aCSF saturated with 95% O2/5% CO2 at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF at 30-32°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes.

-

Drug Application: Aβ1-42 oligomers (e.g., 50 nM) with or without this compound (e.g., 500 nM) are perfused through the recording chamber.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after HFS. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope compared to the baseline.

In Vivo Cognitive Testing

-

Habituation: Rats are individually habituated to an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes on two consecutive days.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each rat is allowed to explore them for a set period (e.g., 5 minutes).

-

Inter-trial Interval: After the training phase, the rat is returned to its home cage for a specific delay (e.g., 1 hour).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

-

Apparatus: The task is conducted in operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.

-

Training: Rats are first trained to press a lever for a food reward on a fixed-ratio schedule. They are then trained to alternate between the two levers to receive a reward.

-

Cyclic Ratio Schedule: The response requirement (number of presses) for a reward on the correct lever progressively increases and then decreases in a cyclic manner throughout the session. The "correct" lever alternates after each reward.

-

Drug Administration: Rats receive an i.c.v. injection of Aβ oligomers or control vehicle, followed by systemic administration of this compound (e.g., 50 mg/kg s.c.) or vehicle.

-

Testing: Performance on the ALCR schedule is assessed. Key measures include the number of rewards earned, response rate, and errors (e.g., perseverative presses on the incorrect lever).

Conclusion

This compound represents a promising therapeutic agent for Alzheimer's disease with a well-defined and unique mechanism of action. By modulating the aggregation of Aβ to favor the formation of non-toxic, amorphous aggregates, this compound effectively reduces the levels of synaptotoxic soluble Aβ oligomers. This primary action leads to the prevention of Aβ-induced neurotoxicity, the rescue of synaptic plasticity deficits, and the improvement of cognitive function in preclinical models of AD. The "beneficial prion-like seeding" mechanism further suggests the potential for long-lasting therapeutic effects. The comprehensive data from biophysical, in vitro, and in vivo studies provide a strong rationale for the continued clinical development of this compound as a disease-modifying treatment for Alzheimer's disease.

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

what is the chemical structure of MRZ-99030

An In-depth Technical Guide to MRZ-99030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, a promising therapeutic candidate for neurodegenerative diseases.

Chemical Structure and Properties

This compound is a dipeptide composed of D-tryptophan and α-aminoisobutyric acid. Its chemical details are summarized below.

| Identifier | Value |

| IUPAC Name | 2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid[1] |

| SMILES String | CC(C)(C(=O)O)NC(=O)--INVALID-LINK--N[1] |

| Synonyms | (R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid, D-Tryptophyl-2-methylalanine[1] |

Mechanism of Action: Modulation of Amyloid-β Aggregation

This compound is characterized as a modulator of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease.[2][3][4][5] Its mechanism does not involve the complete inhibition of Aβ aggregation but rather diverts the process toward a non-toxic pathway.

Instead of forming neurotoxic soluble oligomers and fibrils, this compound promotes the formation of large, amorphous, and non-amyloidogenic Aβ aggregates.[2][3] These "off-pathway" aggregates are considered biologically inert and are thought to be cleared by circulation.[3] This action reduces the concentration of toxic Aβ species, thereby mitigating their detrimental effects on synaptic function and neuronal viability.[4][5][6]

Signaling Pathway of this compound's Action

Caption: this compound diverts Aβ monomers to a non-toxic aggregation pathway.

Quantitative Data

The following table summarizes key quantitative data regarding the interaction and effects of this compound.

| Parameter | Value | Method |

| Affinity to Aβ1-42 (Kd) | 28.4 nM | Surface Plasmon Resonance (SPR)[2] |

| Effective Concentration (in vitro) | 100-500 nM (10:1 excess to Aβ) | Reversal of Aβ-induced LTP deficits[5] |

| Effective Dose (in vivo) | 50 mg/kg s.c. | Protection against Aβ-induced LTP deficits in rats[5] |

| Neuroprotection (in vivo) | 33% reduction in RGC apoptosis (at 240 mg/kg) | Morrison model of glaucoma in rats[7] |

Experimental Protocols

A variety of biophysical and in vivo methods have been utilized to characterize the effects of this compound.

In Vitro Aggregation Assays

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Purpose: To visualize the size distribution of Aβ oligomers.

-

Methodology:

-

Aβ1-42 peptide is incubated at a concentration of 100 µM in F-12 culture media (without phenol red) at 4°C for 24 hours to form oligomers.

-

This compound is co-incubated with Aβ1-42 at various stoichiometric ratios.

-

Samples are mixed with 2x Tricine sample buffer.

-

Electrophoresis is performed on a 10-20% Tricine gel.

-

Gels are stained with silver stain to visualize oligomer bands.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Purpose: To monitor the kinetics of Aβ aggregation.

-

Methodology:

-

Aβ1-42 is labeled separately with a donor (e.g., Eu3+) and an acceptor (e.g., d2) fluorophore.

-

Labeled and unlabeled Aβ1-42 are mixed in the presence or absence of this compound in a 384-well plate.

-

The TR-FRET signal is measured over time using a suitable plate reader, with excitation at 340 nm and emission detection at 490 nm and 520 nm.

-

Dynamic Light Scattering (DLS)

-

Purpose: To determine the size of Aβ aggregates.

-

Methodology:

-

Aβ1-42 is prepared as described for the SDS-PAGE protocol.

-

Samples are analyzed at various time points using a DLS instrument to measure the hydrodynamic radius of the particles in solution.

-

Atomic Force Microscopy (AFM)

-

Purpose: To visualize the morphology of Aβ aggregates.

-

Methodology:

-

Aβ1-42 samples, with or without this compound, are diluted to 10 µM.

-

A 10 µL aliquot is deposited onto freshly cleaved mica and incubated for 5 minutes.

-

The mica is rinsed with deionized water and dried under a stream of nitrogen.

-

Images are acquired in tapping mode to visualize the aggregate structures.

-

In Vivo Studies

Animal Models

-

Alzheimer's Disease Model: Intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers in rats or mice.

-

Glaucoma Model: Morrison model in rats, which involves increasing intraocular pressure.[7]

Drug Administration

-

This compound is dissolved in PBS and administered subcutaneously (s.c.) at doses ranging from 50 mg/kg to 240 mg/kg.[5][7]

Electrophysiology (Long-Term Potentiation - LTP)

-

Purpose: To assess the synaptotoxic effects of Aβ and the protective effect of this compound.

-

Methodology:

-

Sagittal hippocampal slices (350 µm) are prepared from mice.

-

Extracellular field potentials are recorded from the CA1 stratum radiatum.

-

A stable baseline is recorded for 20 minutes before applying Aβ1-42 oligomers (50 nM) with or without this compound (100-500 nM).

-

LTP is induced by high-frequency stimulation (HFS) of the Schaffer collaterals.

-

The field excitatory postsynaptic potential (fEPSP) slope is measured to quantify synaptic strength.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A structured workflow for the preclinical assessment of this compound.

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound – A novel modulator of Aβ aggregation: II – Reversal of Aβ oligomer-induced deficits in long-term potentiatio… [ouci.dntb.gov.ua]

- 7. www2.nau.edu [www2.nau.edu]

Technical Guide: MRZ-99030, a Novel Modulator of the Amyloid Beta Aggregation Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aggregation of amyloid beta (Aβ) peptides, particularly Aβ1-42, into toxic soluble oligomers is considered a primary pathogenic event in Alzheimer's disease (AD). Therapeutic strategies aimed at modulating this aggregation process are of significant interest. This document provides a detailed technical overview of MRZ-99030 (also known as GAL-101), a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid. Unlike traditional aggregation inhibitors, this compound redirects the Aβ aggregation cascade away from the formation of toxic oligomers towards large, non-amyloidogenic, amorphous aggregates.[1] This guide synthesizes the mechanism of action, quantitative biophysical and cellular data, and detailed experimental protocols relevant to the study of this compound.

Mechanism of Action

This compound's primary mechanism is the modulation of Aβ1-42 aggregation. It does not prevent the initial protein-protein interactions between Aβ monomers. Instead, it intervenes in the aggregation pathway to promote the formation of large, off-pathway, amorphous aggregates. This action effectively sequesters Aβ monomers and prevents their assembly into the neurotoxic soluble oligomeric species that are strongly implicated in synaptic dysfunction and neuronal cell death.[1][2] Studies indicate that this compound interrupts the aromatic stacking of Aβ peptides, which is crucial for the formation of β-sheet structures characteristic of amyloid fibrils. This results in a significant reduction in the concentration of toxic Aβ oligomers.[1][2][3]

A noteworthy characteristic of this compound is its ability to induce a "trigger effect," suggesting a beneficial prion-like seeding mechanism.[4] Even after serial dilution to a significant stoichiometric excess of Aβ1-42, the compound retains its ability to prevent the synaptotoxic effects of Aβ, indicating a self-propagating detoxification process.[4][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biophysical and cell-based assays. The data highlights its high affinity for Aβ1-42 and its protective effects at stoichiometric excesses.

| Parameter | Value / Condition | Assay / Model | Source |

| Binding Affinity (KD) | 28.4 nM | Surface Plasmon Resonance (SPR) | [1] |

| Effective Stoichiometry | 10-20 fold excess of this compound over Aβ | Cellular Assays (PC12, RGCs) | [1] |

| LTP Reversal (In Vitro) | 100-500 nM (at 10:1 excess to Aβ) | Murine Hippocampal Slices | [2] |

| LTP Protection (In Vivo) | 50 mg/kg s.c. (pre-administration) | Anesthetized Rats (i.c.v. Aβ injection) | [2] |

| Cellular Protection | Prevents 2-fold Ca2+ increase | Pyramidal Neuron Dendrites | [2][3] |

| Cognitive Deficit Amelioration | 50 mg/kg s.c. | Object Recognition Task in Rats | [2] |

Detailed Experimental Protocols

Reproducibility is critical in aggregation studies. The following are detailed protocols for key experiments used to characterize Aβ aggregation modulators like this compound.

Thioflavin T (ThT) Aggregation Assay

This assay is the standard method for monitoring the kinetics of amyloid fibril formation in real-time.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils.[6][7] This allows for the kinetic monitoring of fibril formation.[6]

-

Reagent Preparation:

-

Aβ1-42 Preparation: Reconstitute synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure monomerization and remove pre-existing aggregates. Lyophilize and store at -80°C. Immediately before use, dissolve in a minimal amount of NaOH (e.g., 10 mM) or DMSO, then dilute to the final working concentration in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4).[8]

-

ThT Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free, distilled water.[6][9] Filter through a 0.2 µm syringe filter to remove aggregates. Store in the dark at 4°C for up to one week.[8][9]

-

This compound Stock Solution: Prepare a concentrated stock solution in a suitable vehicle (e.g., water or DMSO) and dilute to final concentrations in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

In a black, clear-bottom 96-well microplate, add the assay buffer, this compound (or vehicle control) at various concentrations, and the ThT working solution (final concentration typically 10-25 µM).[9]

-

Initiate the aggregation by adding the prepared Aβ1-42 monomer solution to each well to a final concentration (e.g., 10 µM).

-

Seal the plate with an adhesive sealer to prevent evaporation.

-

Place the plate in a fluorescence microplate reader equipped with temperature control and shaking capabilities.

-

Incubate the plate at 37°C with intermittent shaking (e.g., 20 seconds before each read).[9]

-

Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 72 hours.[9] Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[7][8][9]

-

Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the determination of the lag phase, elongation rate, and maximum fluorescence, which can be compared between conditions.

-

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is used to visualize the morphology of Aβ aggregates formed in the presence or absence of this compound.

-

Principle: Electron microscopy provides high-resolution images of aggregated species, allowing for the differentiation between fibrillar, oligomeric, and amorphous structures.

-

Protocol:

-

Sample Preparation: Prepare Aβ1-42 aggregation reactions as described for the ThT assay (with and without this compound). Incubate for a predetermined time (e.g., 24-48 hours) at 37°C.

-

Grid Preparation: Apply a 5-10 µL aliquot of the aggregation mixture onto a carbon-coated copper grid for 1-2 minutes.

-

Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of distilled water.

-

Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Final Drying: Wick away the excess stain and allow the grid to air-dry completely.

-

Imaging: Visualize the grids using a transmission electron microscope at an appropriate acceleration voltage. Capture images of the different aggregate morphologies present in each sample. This method has been used to confirm that this compound converts Aβ oligomers and annular protofibrils into amorphous clusters.[4]

-

Experimental & Logic Flow Visualization

The evaluation of an Aβ aggregation modulator follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound represents a promising therapeutic strategy by uniquely modulating the Aβ aggregation pathway. Instead of inhibiting aggregation outright, it redirects Aβ into non-toxic, amorphous aggregates, thereby reducing the concentration of harmful soluble oligomers. Its high binding affinity and demonstrated efficacy in reversing Aβ-induced synaptotoxicity and cognitive deficits in preclinical models underscore its potential.[1][2] The detailed protocols and workflows provided herein offer a framework for the continued investigation and development of this and similar Aβ aggregation modulators.

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound – A novel modulator of Aβ aggregation: II – Reversal of Aβ oligomer-induced deficits in long-term potentiatio… [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioflavin T spectroscopic assay [assay-protocol.com]

- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

Therapeutic Intervention in Neurodegeneration: A Technical Overview of MRZ-99030

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's disease (AD), glaucoma, and age-related macular degeneration (AMD) are characterized by the pathological aggregation of misfolded proteins, leading to synaptic dysfunction and neuronal cell death. A promising therapeutic strategy involves modulating the aggregation pathway of these proteins to prevent the formation of toxic species. This technical guide details the mechanism of action and therapeutic targets of MRZ-99030 (also known as GAL-101), a novel dipeptide that modulates the aggregation of β-amyloid (Aβ) peptides. This compound redirects Aβ aggregation from the formation of toxic soluble oligomers and amyloid fibrils to the formation of large, non-amyloidogenic, amorphous aggregates, thereby mitigating neurotoxicity. This document summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Core Therapeutic Target: β-Amyloid Aggregation

The primary therapeutic target of this compound is the aggregation process of β-amyloid, particularly the Aβ1-42 peptide, which is a central pathogenic molecule in Alzheimer's disease and has been implicated in glaucoma and dry age-related macular degeneration.[1][2] The prevailing hypothesis in neurodegeneration research is that soluble oligomeric forms of Aβ, rather than the insoluble fibrillar plaques, are the most neurotoxic species.[3] These oligomers are directly linked to synaptic dysfunction and neuronal damage.

This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1][2] Its mechanism of action is not to prevent the initial interaction between Aβ monomers, but to intervene in the subsequent aggregation cascade.[1]

Mechanism of Action: Shifting the Aggregation Pathway

This compound modulates Aβ aggregation by promoting an "off-pathway" aggregation process.[2][4] Instead of allowing Aβ monomers to assemble into toxic, β-sheet-rich oligomers and fibrils, this compound facilitates their assembly into large, amorphous, non-amyloidogenic aggregates.[1][2] These amorphous aggregates, sometimes referred to as "blobs," are considered innocuous and are likely cleared by physiological mechanisms.[5] This redirection of the aggregation pathway effectively reduces the concentration of the harmful soluble Aβ oligomers.[1][3]

A noteworthy characteristic of this compound is its "trigger effect," which suggests a self-propagating mechanism.[5][6] Even at very low concentrations, once the formation of amorphous aggregates is initiated, these aggregates can continue to sequester misfolded Aβ monomers, leading to a sustained therapeutic effect that may outlast the presence of the drug at therapeutic concentrations.[5][6]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (SPR) | 28.4 nM | Aβ1-42 | [1] |

| Stoichiometric Ratio for Efficacy | 10-20 fold excess over Aβ | In vitro cell assays | [1] |

| Experimental Model | This compound Concentration/Dose | Effect | Reference |

| In vitro LTP (murine hippocampal slices) | 100-500 nM | Reversal of Aβ1-42 oligomer-induced synaptotoxicity | [3] |

| In vivo LTP (anesthetized rats) | 50 mg/kg s.c. | Protection against Aβ1-42 oligomer-induced deficits in LTP | [3][4] |

| In vitro cell toxicity (PC12, RGCs, RPE) | 10-20 fold excess over Aβ | Prevention of Aβ-induced toxicity | [1] |

| In vivo RGC apoptosis (rat Morrison model) | 240 mg/kg | 33% reduction in RGC apoptosis | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a key experimental workflow.

Caption: Mechanism of this compound in modulating Aβ aggregation.

Caption: Experimental workflow for the serial dilution LTP study.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound. For complete details, readers are encouraged to consult the primary literature.

Aβ Aggregation Assays

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is used to monitor the early stages of Aβ aggregation. It typically involves labeling Aβ peptides with a donor and an acceptor fluorophore. Upon aggregation, the proximity of the fluorophores results in a FRET signal, which can be measured over time to quantify the rate of aggregation in the presence and absence of this compound.

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is employed to assess the effect of this compound on the formation of different Aβ aggregate species (monomers, oligomers, larger aggregates) by monitoring changes in particle size over time.

-

Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the morphology of Aβ aggregates. This technique is used to visually confirm that this compound promotes the formation of amorphous aggregates rather than organized fibrils.

-

SDS-PAGE and Western Blotting: These techniques are used to detect the presence of different Aβ oligomeric species. By running aggregated Aβ samples on a gel, it is possible to separate and visualize monomers, dimers, trimers, and larger oligomers, and to assess how this compound alters this distribution.

In Vitro Neurotoxicity and Synaptotoxicity Assays

-

Cell Viability Assays (e.g., MTT, LDH): To assess the neuroprotective effects of this compound, neuronal cell lines (e.g., PC12) or primary retinal ganglion cells (RGCs) are exposed to pre-aggregated Aβ in the presence or absence of the compound. Cell viability is then measured to determine if this compound can prevent Aβ-induced cell death.

-

Electrophysiology (Long-Term Potentiation - LTP): LTP is a cellular correlate of learning and memory. Hippocampal slices are prepared and baseline synaptic transmission is recorded. Aβ oligomers are known to inhibit LTP. The ability of this compound to prevent or reverse this inhibition is a key measure of its synaptotoxic-blocking potential.[3]

-

Calcium Imaging: Aβ oligomers can disrupt neuronal calcium homeostasis.[3] Using calcium-sensitive dyes, the intracellular calcium concentrations in neurons are monitored in response to Aβ exposure with and without this compound to assess its protective effects on calcium dysregulation.

In Vivo Efficacy Studies

-

Animal Models of Alzheimer's Disease: Transgenic mouse models that overexpress human Aβ are used to assess the in vivo efficacy of this compound. Cognitive performance is evaluated using behavioral tests such as the Novel Object Recognition (NOR) task or the Alternating Lever Cyclic Ratio (ALCR) schedule.[3]

-

Animal Models of Glaucoma: Models such as the Morrison model in rats, which induces retinal ganglion cell apoptosis, are used to evaluate the neuroprotective effects of this compound in the context of glaucoma.[2]

Clinical Development and Future Directions

This compound has been investigated for the topical treatment of glaucoma and AMD.[1] It has been shown to be safe in a Phase 1 study with 70 human subjects.[5] The compound, now designated GAL-101, is advancing towards Phase 2 clinical trials for both glaucoma and dry AMD.[5] The unique "trigger effect" of this compound suggests that it may allow for a sustained therapeutic effect with a convenient dosing regimen.[5] Future research will likely focus on further elucidating the long-term effects of modulating Aβ aggregation and the clinical efficacy of this approach in various neurodegenerative conditions.

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]

- 6. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

MRZ-99030 for Glaucoma and Retinal Ganglion Cell Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons. Emerging evidence implicates the neurotoxic peptide amyloid-beta (Aβ), a key player in Alzheimer's disease, in the pathophysiology of glaucoma. MRZ-99030 is a novel small molecule dipeptide that modulates the aggregation of Aβ, representing a promising neuroprotective strategy for glaucoma. This technical guide provides an in-depth overview of the core scientific data and experimental protocols related to this compound's mechanism of action and its efficacy in protecting RGCs in preclinical models of glaucoma. The information presented herein is intended to support further research and development efforts in this field.

Core Compound and Mechanism of Action

This compound is a dipeptide composed of d-tryptophan and 2-amino-2-methylpropionic acid. Its primary mechanism of action is the modulation of amyloid-beta (Aβ) aggregation.[1] Unlike compounds that aim to prevent Aβ monomer aggregation altogether, this compound promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1] This action effectively reduces the concentration of toxic, soluble oligomeric Aβ species, which are implicated in neuronal damage.[1]

The affinity of this compound for Aβ1-42 has been determined to be approximately 28.4 nM.[1] For effective modulation of Aβ aggregation and prevention of its neurotoxic effects, a stoichiometric excess of this compound over Aβ is likely required, in the range of a 10-20 fold excess.[1]

Signaling Pathway of Aβ-Induced RGC Apoptosis and this compound Intervention

The accumulation of soluble Aβ oligomers in the retina is believed to trigger a cascade of events leading to RGC apoptosis. This includes the induction of oxidative stress, which in turn can activate the mitogen-activated protein kinase (MAPK) cascade and the NF-κB inflammatory pathway.[2] These pathways ultimately converge on the activation of caspases, the executioners of apoptosis. This compound intervenes at the initial step of this cascade by redirecting Aβ monomers away from the pathway that forms toxic oligomers and towards the formation of non-toxic amorphous aggregates.

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Retinal Amyloid-β in Neurodegenerative Diseases: Overlapping Mechanisms and Emerging Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-related macular degeneration (AMD) is a leading cause of irreversible blindness in the elderly, with the "dry" or atrophic form lacking effective treatments. A growing body of evidence implicates the accumulation of neurotoxic β-amyloid (Aβ) oligomers in the retinal pigment epithelium (RPE) as a key contributor to the pathogenesis of dry AMD. MRZ-99030, a dipeptide now known as GAL-101, has emerged as a promising therapeutic candidate that modulates Aβ aggregation. This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical development of this compound/GAL-101 for the treatment of age-related macular degeneration.

Introduction: The Amyloid Cascade Hypothesis in AMD

The pathology of age-related macular degeneration is complex, involving genetic and environmental factors that lead to the degeneration of photoreceptors and the RPE.[1] The accumulation of drusen, extracellular deposits between the RPE and Bruch's membrane, is a hallmark of AMD. A key component of drusen is β-amyloid, a peptide that can misfold and aggregate into soluble oligomers and insoluble fibrils. While initially recognized for its central role in Alzheimer's disease, the "amyloid cascade hypothesis" is now being extended to AMD. This hypothesis posits that the accumulation of toxic Aβ oligomers in the retina triggers a cascade of events, including inflammation, oxidative stress, and ultimately, RPE and photoreceptor cell death.

This compound: A Modulator of β-Amyloid Aggregation

This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[2][3] Its therapeutic potential lies in its ability to modulate the aggregation pathway of Aβ, specifically Aβ1-42, the more amyloidogenic form of the peptide.

Mechanism of Action

Unlike therapies aimed at clearing existing amyloid plaques, this compound acts earlier in the aggregation cascade. It does not prevent the initial protein-protein interactions between Aβ monomers.[2] Instead, it promotes a "non-amyloidogenic" aggregation pathway.[2][3][4] this compound binds to misfolded Aβ monomers, preventing their assembly into toxic, soluble oligomeric species.[2] This interaction redirects the aggregation process towards the formation of large, amorphous, non-β-sheet aggregates that are considered to be non-toxic.[2][3] This "off-pathway" aggregation effectively reduces the concentration of the harmful soluble Aβ oligomers.[2][4]

A key feature of this compound's mechanism is a proposed "trigger effect" or beneficial prion-like seeding mechanism.[5] Even at a significant stoichiometric excess of Aβ1-42, serially diluted this compound can prevent the synaptotoxic effects of Aβ oligomers, suggesting a self-propagating mechanism of forming non-toxic aggregates.[5]

Preclinical Data

A series of in vitro and in vivo studies have elucidated the efficacy of this compound in mitigating the pathological effects of Aβ aggregation.

Quantitative Preclinical Data Summary

| Parameter | Method | Result | Reference |

| Binding Affinity to Aβ1-42 | Surface Plasmon Resonance (SPR) | 28.4 nM | [2] |

| Effective Stoichiometric Ratio | In vitro assays | 10-20 fold excess of this compound to Aβ | [2] |

| Neuroprotection in vitro | Retinal Ganglion Cell and RPE cell assays | Prevention of Aβ-induced toxicity | [2] |

| Synaptic Plasticity (LTP) | Murine hippocampal slices | Reversal of Aβ1-42 oligomer-induced LTP deficits at 100-500 nM | [4] |

| In vivo Neuroprotection | Rat model of glaucoma | Dose-dependent reduction of RGC apoptosis | N/A |

Detailed Experimental Protocols

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Lyophilized human Aβ1-42 peptide is reconstituted in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure a monomeric state and remove pre-existing aggregates.

-

The HFIP is evaporated, and the peptide film is resuspended in dimethyl sulfoxide (DMSO) to 5 mM.

-

For aggregation studies, the Aβ1-42 stock is diluted in phosphate-buffered saline (PBS) to a final concentration of 100 µM and incubated at 37°C for various time points (e.g., 0, 2, 6, 24, 48 hours) in the presence or absence of this compound at a 10:1 or 20:1 molar ratio.

-

At each time point, an aliquot of the reaction is mixed with sample buffer (containing SDS and β-mercaptoethanol), boiled for 5 minutes, and loaded onto a 10-20% Tris-Tricine gel.

-

Electrophoresis is performed at a constant voltage, and the gel is subsequently stained with Coomassie Brilliant Blue or silver stain to visualize the different Aβ oligomeric species.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Aβ1-42 is labeled with a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2).

-

Labeled Aβ1-42 is incubated in a microplate in the presence of varying concentrations of this compound.

-

The plate is read at different time points using a TR-FRET-compatible reader, exciting the donor and measuring the emission of both the donor and the acceptor.

-

The ratio of acceptor to donor emission is calculated to determine the extent of Aβ aggregation.

-

-

Dynamic Light Scattering (DLS):

-

Aβ1-42 is prepared as described for the SDS-PAGE protocol.

-

The solution is placed in a DLS instrument, and the hydrodynamic radius of the particles in solution is measured over time.

-

The formation of larger aggregates is detected as an increase in the average particle size.

-

-

Atomic Force Microscopy (AFM):

-

Aliquots of the Aβ1-42 aggregation reaction (with and without this compound) are taken at different time points.

-

A small volume is deposited onto a freshly cleaved mica surface and allowed to adsorb for a few minutes.

-

The mica is rinsed with deionized water and dried under a gentle stream of nitrogen.

-

The surface is then imaged using an AFM in tapping mode to visualize the morphology of the Aβ aggregates.

-

-

Human RPE cell line (e.g., ARPE-19) is cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Aβ1-42 oligomers are prepared by incubating monomeric Aβ1-42 at 4°C for 24 hours.

-

The RPE cells are treated with pre-formed Aβ1-42 oligomers (e.g., 10 µM) in the presence or absence of varying concentrations of this compound for 24-48 hours.

-

Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay according to the manufacturer's instructions. The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the untreated control.

-

Transverse hippocampal slices (300-400 µm thick) are prepared from adult mice or rats.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed in the Schaffer collateral pathway.

-

A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

Aβ1-42 oligomers (e.g., 50 nM) are perfused over the slice, and the fEPSP slope is monitored.

-

To test the effect of this compound, the compound is co-perfused with the Aβ1-42 oligomers.

-

LTP is induced by high-frequency stimulation (e.g., 100 Hz for 1 second).

-

The fEPSP slope is recorded for at least 60 minutes post-stimulation to assess the magnitude and stability of LTP.

Clinical Development of GAL-101 (formerly this compound)

Based on the promising preclinical data, this compound, now named GAL-101, has progressed into clinical development for ophthalmic indications, including dry AMD.

Clinical Trial Summary

| Trial Identifier | Phase | Status | Population | Intervention | Primary Outcome |

| NCT01714960 | 1 | Completed | Glaucoma Patients | GAL-101 eye drops | Safety and tolerability |

| eDREAM (NCT06659549) | 2 | Recruiting | Patients with Geographic Atrophy | GAL-101 eye drops vs. Placebo | Reduction in the rate of change of GA lesion size |

Phase 1 Safety and Tolerability

A Phase 1 clinical trial (NCT01714960) evaluated the safety and tolerability of GAL-101 eye drops in patients with glaucoma. The results from this study indicated that the eye drops were well-tolerated, paving the way for further development in retinal diseases.

Phase 2 eDREAM Trial in Geographic Atrophy

Galimedix Therapeutics has initiated a Phase 2 clinical trial, named eDREAM (NCT06659549), to evaluate the efficacy and safety of GAL-101 eye drops in patients with geographic atrophy (GA), an advanced form of dry AMD. This is a randomized, double-blind, placebo-controlled study. The primary endpoint is the reduction in the rate of change of GA lesion size as measured by fundus autofluorescence. A key secondary outcome is the reduction in the rate of change in the area of photoreceptor degeneration. As of late 2025, this trial is actively recruiting participants, and results are anticipated to provide the first clinical evidence of GAL-101's efficacy in slowing the progression of dry AMD.

Conclusion and Future Directions

This compound (GAL-101) represents a novel therapeutic approach for the treatment of dry AMD by targeting the upstream pathological event of Aβ aggregation. Its unique mechanism of redirecting Aβ into non-toxic, amorphous aggregates offers a promising strategy to mitigate the neurotoxic effects of soluble Aβ oligomers in the retina. The robust preclinical data, demonstrating both neuroprotective and synaptoprotective effects, combined with a favorable safety profile in early clinical testing, underscore the potential of GAL-101 as a disease-modifying therapy for this debilitating condition. The ongoing Phase 2 eDREAM trial is a critical step in validating this approach in patients with geographic atrophy. The results of this study will be eagerly awaited by the scientific and clinical communities and will be instrumental in determining the future role of Aβ modulation in the management of age-related macular degeneration.

References

- 1. This compound – A novel modulator of Aβ aggregation: II – Reversal of Aβ oligomer-induced deficits in long-term potentiatio… [ouci.dntb.gov.ua]

- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of MRZ-99030: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of MRZ-99030, a novel dipeptide compound. By elucidating its mechanism of action, summarizing key preclinical findings, and detailing experimental methodologies, this document serves as a critical resource for professionals engaged in neurodegenerative disease research and therapeutic development.

Core Mechanism of Action: Averting Toxic Amyloid-β Aggregation

This compound exerts its neuroprotective effects by modulating the aggregation pathway of amyloid-beta (Aβ), particularly the Aβ1-42 peptide, which is a key pathological hallmark in Alzheimer's disease, as well as implicated in glaucoma and age-related macular degeneration (AMD).[1][2] Instead of inhibiting Aβ aggregation altogether, this compound promotes a non-amyloidogenic pathway, leading to the formation of large, amorphous, and non-toxic Aβ aggregates.[2] This action effectively reduces the concentration of toxic, soluble Aβ oligomers, which are widely considered the primary neurotoxic species responsible for synaptic dysfunction and neuronal cell death.[1][3]

The molecule, a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid, is thought to interfere with the aromatic stacking of Aβ peptides, a critical step in the formation of neurotoxic fibrillar aggregates with a β-sheet structure.[1] This interference redirects the aggregation process towards innocuous, globular, non-β-sheet, amorphous aggregates.[1]

Quantitative Analysis of Preclinical Efficacy

The neuroprotective potential of this compound has been substantiated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from this research.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| Binding Affinity to Aβ1-42 (SPR) | 28.4 nM[2] |

| Stoichiometric Excess for Aβ Toxicity Prevention | 10-20 fold over Aβ[2] |

| Aβ Concentration in Glaucoma (retina) | 1-15 nM (estimated)[2] |

| Required this compound Concentration in Glaucoma | Up to 150 nM (estimated)[2] |

| Reversal of Aβ1-42 Oligomer-induced Synaptotoxicity (CA1-LTP) | 100-500 nM (at 10:1 stoichiometric excess)[3] |

| Prevention of Aβ1-42-induced Resting Ca2+ Increase | Co-application with Aβ1-42 oligomers[3] |

| In Vivo Efficacy of this compound | |

| Animal Model | Dosage and Administration |

| Anesthetized Rats (LTP deficits) | 50 mg/kg s.c. (pre-administration) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the neuroprotective effects of this compound.

Amyloid-β Aggregation Assays

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Objective: To confirm the prevention of oligomeric Aβ species formation.

-

Protocol:

-

Prepare Aβ1-42 solutions with and without this compound at various stoichiometric ratios.

-

Incubate the solutions for a specified period to allow for aggregation.

-

Mix the samples with SDS-PAGE sample buffer.

-

Separate the proteins by electrophoresis on a polyacrylamide gel.

-

Visualize the Aβ species by Western blotting using an anti-Aβ antibody.

-

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Objective: To assess early protein-protein interactions between Aβ monomers.

-

Protocol:

-

Label Aβ1-42 monomers with donor and acceptor fluorophores.

-

Mix the labeled monomers in the presence or absence of this compound.

-

Measure the FRET signal over time. A decrease in the FRET signal in the presence of an inhibitor would suggest a direct prevention of monomer interaction. (Note: Studies indicate this compound does not directly prevent these early interactions).[2]

-

3. Dynamic Light Scattering (DLS):

-

Objective: To determine the size distribution of Aβ aggregates.

-

Protocol:

-

Prepare Aβ1-42 solutions with and without this compound.

-

Incubate the solutions to allow for aggregation.

-

Measure the hydrodynamic radius of the particles in solution using a DLS instrument. An increase in particle size in the this compound treated group would indicate the formation of larger aggregates.

-

4. Atomic Force Microscopy (AFM):

-

Objective: To visualize the morphology of Aβ aggregates.

-

Protocol:

-

Incubate Aβ1-42 with and without this compound.

-

Deposit a small volume of the sample onto a freshly cleaved mica surface.

-

After a brief incubation, rinse the surface with deionized water and allow it to air dry.

-

Image the surface in tapping mode using an AFM. This allows for the direct visualization of the shape and structure of the aggregates.

-

Cellular and Electrophysiological Assays

1. Cell Viability Assays (e.g., MTT assay):

-

Objective: To assess the cytoprotective effects of this compound against Aβ-induced toxicity.

-

Protocol:

-

Culture neuronal cell lines (e.g., PC12, retinal ganglion cells, retinal pigment epithelium cells).

-

Expose the cells to pre-aggregated Aβ1-42 oligomers in the presence or absence of this compound.

-

After a defined incubation period, add MTT reagent to the cells.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

-

2. Long-Term Potentiation (LTP) in Hippocampal Slices:

-

Objective: To evaluate the effect of this compound on Aβ-induced synaptic dysfunction.

-

Protocol:

-

Prepare acute hippocampal slices from rodents.

-

Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing Aβ1-42 oligomers with or without this compound.

-

Record baseline excitatory postsynaptic potentials (EPSPs) in the CA1 region by stimulating the Schaffer collaterals.

-

Induce LTP using a high-frequency stimulation protocol.

-

Continue to record EPSPs to assess the potentiation of synaptic transmission. A reversal of the Aβ-induced LTP deficit would be observed in the presence of this compound.

-

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Mechanism of this compound in modulating Aβ aggregation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

MRZ-99030 as a modulator of Aβ1-42 oligomerization

An In-depth Technical Guide to MRZ-99030: A Novel Modulator of Amyloid-β (1-42) Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of soluble amyloid-beta (Aβ) oligomers, particularly the Aβ1-42 species, is a primary pathological hallmark of Alzheimer's disease and is implicated in other neurodegenerative conditions like glaucoma and age-related macular degeneration (AMD).[1] These oligomers are highly neurotoxic, leading to synaptic dysfunction and neuronal cell death.[2] This document provides a comprehensive technical overview of this compound (also known as GAL-101), a novel dipeptide modulator of Aβ1-42 aggregation. This compound represents a promising therapeutic strategy by redirecting Aβ1-42 aggregation from toxic, β-sheet rich oligomers and fibrils to a non-amyloidogenic pathway, resulting in the formation of large, amorphous, and non-toxic aggregates.[1][3] This guide details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of its molecular interactions and experimental workflows.

Introduction to this compound

This compound is a small molecule dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid ((R)-(2-[2-Amino-3-(1H-indol-3-yl)-propionylamino]-2-methyl-propionic acid)).[1][4] It was rationally designed to interfere with the aggregation process of Aβ1-42.[4] Unlike traditional aggregation inhibitors that aim to prevent any form of aggregation, this compound acts as a modulator. It binds to misfolded Aβ monomers and diverts the aggregation cascade towards an "off-pathway" state, thereby reducing the population of toxic soluble oligomers.[2][3][5] This unique mechanism has demonstrated neuroprotective potential in a variety of in vitro and in vivo models.[1][2]

Mechanism of Action

The primary mechanism of this compound is the promotion of a non-amyloidogenic aggregation pathway for Aβ1-42.[2] This is achieved by interfering with the critical molecular interactions required for the formation of β-sheet structures, which are characteristic of toxic oligomers and fibrils.[3]

-

Interference with Aromatic Stacking: The D-tryptophan moiety of this compound is thought to interrupt the aromatic stacking interactions between phenylalanine and tyrosine residues within the Aβ peptide sequence, a key step in the formation of amyloid fibrils.[3]

-

Promotion of Amorphous Aggregates: By preventing the formation of ordered β-sheets, this compound promotes the formation of large, globular, and amorphous Aβ aggregates.[1][3] These aggregates have been shown to be non-toxic.[3]

-

Reduction of Toxic Oligomers: The sequestration of Aβ monomers into these large, benign aggregates effectively depletes the pool of monomers available to form small, soluble, and highly synaptotoxic oligomeric species.[1][2]

-

Beneficial Seeding/"Trigger Effect": Remarkably, this compound exhibits a self-propagating mechanism.[5][6] The non-toxic amorphous aggregates formed in the presence of this compound can act as seeds, continuing to sequester toxic Aβ species even when the concentration of free this compound is significantly reduced.[6][7] This suggests a long-lasting effect from initial administration.[6]

Caption: Mechanism of this compound action on Aβ1-42 aggregation.

Quantitative Data Summary

The efficacy and properties of this compound have been quantified across various biophysical and biological assays. The following tables summarize the key findings.

Table 1: Biophysical and Binding Characteristics

| Parameter | Method | Value | Source |

|---|---|---|---|

| Binding Affinity (KD) to Aβ1-42 | Surface Plasmon Resonance (SPR) | 28.4 nM | [1] |

| Effective Stoichiometric Ratio | Cellular & In Vitro Assays | 10-20 fold excess (MRZ:Aβ) | [1] |

| Seeding Effect Ratio | In Vitro LTP / TEM | Effective up to 1:500 (MRZ:Aβ) |[6] |

Table 2: In Vitro and In Vivo Efficacy

| Model System | Assay | This compound Concentration | Effect | Source |

|---|---|---|---|---|

| Murine Hippocampal Slices | Long-Term Potentiation (LTP) | 100-500 nM | Reversed synaptotoxic effects of 10-50 nM Aβ1-42 | [2][4] |

| Pyramidal Neuron Dendrites | Calcium Imaging | 100-500 nM | Prevented Aβ1-42 induced increase in resting Ca2+ | [2] |

| Anesthetized Rats | Long-Term Potentiation (LTP) | 50 mg/kg s.c. | Protected against deficits from i.c.v. Aβ1-42 injection | [2] |

| Rat Model | Novel Object Recognition | 50 mg/kg s.c. | Ameliorated cognitive deficits induced by Aβ1-42 | [2] |

| PC12, RGC, RPE cells | Cell Viability Assays | 10-20x excess over Aβ | Prevented Aβ-induced toxicity |[1] |

Detailed Experimental Protocols

The characterization of this compound involves a multi-faceted approach. Below are detailed methodologies for key experiments.

Aβ1-42 Preparation for Aggregation Assays

-

Solubilization: Lyophilized synthetic Aβ1-42 peptide is first solubilized in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is monomeric and free of pre-existing aggregates. The HFIP is then evaporated under a stream of nitrogen gas and the peptide film is stored at -20°C.

-

Reconstitution: Immediately before an experiment, the peptide film is reconstituted in a small volume of dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in an appropriate aqueous buffer (e.g., F-12 media without phenol red, or PBS, pH 7.4).

-

Oligomer Preparation: To generate toxic oligomers for control and reversal experiments, the reconstituted Aβ1-42 solution is incubated at 4°C for 24 hours.

Thioflavin T (ThT) Fluorescence Assay

This assay monitors the formation of β-sheet-rich amyloid fibrils in real-time.

-

Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing Aβ1-42 (e.g., 10 µM), Thioflavin T (e.g., 5 µM), and varying concentrations of this compound or vehicle control in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

-

Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The effect of this compound is quantified by changes in the lag time and the maximum fluorescence signal compared to the control.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of Aβ aggregates.

-

Sample Preparation: Aβ1-42 (e.g., 25 µM) is incubated at 37°C for 24-48 hours in the presence or absence of this compound (e.g., at a 10:1 molar ratio).

-

Grid Application: A 5 µL aliquot of the incubation mixture is applied to a carbon-coated copper grid for 1-2 minutes. Excess sample is wicked away with filter paper.

-

Staining: The grid is washed with deionized water and then negatively stained with 2% (w/v) uranyl acetate for 1 minute. Excess stain is removed.

-

Imaging: The grid is allowed to air dry completely before being imaged using a transmission electron microscope at various magnifications. This method can distinguish between fibrillar, oligomeric, and amorphous aggregate species.[6]

In Vitro Long-Term Potentiation (LTP) Electrophysiology

This technique assesses the synaptotoxic effects of Aβ oligomers on a key cellular correlate of memory.

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from C57BL/6 mice.

-

Recording: Place a slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region by stimulating the Schaffer collateral pathway.

-

Baseline and Treatment: After establishing a stable baseline fEPSP recording for 20 minutes, apply pre-formed Aβ1-42 oligomers (e.g., 50 nM) with or without this compound (e.g., 500 nM) to the perfusate.

-

LTP Induction: After 20-30 minutes of treatment, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

Analysis: Continue recording for at least 60 minutes post-induction. Aβ oligomers typically inhibit LTP induction, and the neuroprotective effect of this compound is quantified by its ability to rescue this deficit.[2][6]

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a well-characterized Aβ1-42 aggregation modulator with a unique mechanism of action that detoxifies Aβ by redirecting it to form large, amorphous, non-toxic aggregates. Its high binding affinity, demonstrated efficacy in reversing Aβ-induced synaptotoxicity and cognitive deficits in preclinical models, and its novel self-propagating "trigger effect" make it a compelling therapeutic candidate.[1][2][6] The compound is currently in clinical development for topical treatment of glaucoma and AMD, conditions where Aβ pathology is increasingly recognized.[1] Further research and clinical trials are essential to validate its therapeutic potential for Alzheimer's disease and other related neurodegenerative disorders.

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]

- 6. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

MRZ-99030: Application Notes and Protocols for In Vitro Amyloid-β Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro aggregation of Amyloid-beta (Aβ) peptides in the presence of the experimental compound MRZ-99030. This document outlines the mechanism of action of this compound, experimental procedures, and data analysis for researchers investigating potential therapeutic agents for neurodegenerative diseases.

Introduction

This compound is a dipeptide containing D-tryptophan and 2-amino-2-methylpropionic acid that has been identified as a modulator of Aβ aggregation.[1] It is under investigation for its potential neuroprotective effects in conditions such as Alzheimer's disease, glaucoma, and age-related macular degeneration.[1] The primary mechanism of action of this compound is not to inhibit the initial protein-protein interactions of Aβ monomers, but rather to promote the formation of large, amorphous, non-amyloidogenic Aβ aggregates.[1] This action effectively reduces the concentration of toxic soluble oligomeric Aβ species, which are widely considered to be key pathogenic agents in several neurodegenerative diseases.[1][2]

Mechanism of Action

This compound redirects the Aβ aggregation pathway away from the formation of neurotoxic oligomers and fibrils. Instead of preventing aggregation altogether, it facilitates the assembly of Aβ into large, unstructured, and innocuous aggregates.[1] This "off-pathway" aggregation is thought to sequester toxic Aβ species, thereby mitigating their detrimental effects on neuronal function.[3][4] Studies have shown that a stoichiometric excess of this compound to Aβ is necessary for this modulatory effect.[1]

References

- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Structure of Aggregated Amyloid-β: Insights from Solid-State Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MRZ-99030 in PC12 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRZ-99030 in PC12 cell culture experiments. PC12 cells, derived from a rat adrenal pheochromocytoma, are a widely used model for neuronal studies as they can be differentiated into neuron-like cells upon treatment with Nerve Growth Factor (NGF)[1][2][3]. This makes them an excellent in vitro system to study neuroprotective compounds like this compound.

Introduction to this compound

This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid[4][5]. It is a novel modulator of β-amyloid (Aβ) aggregation, a key pathological hallmark in Alzheimer's disease[4][6]. The neurotoxicity of Aβ is largely attributed to the formation of soluble oligomeric species[5][6]. This compound exerts its neuroprotective effect not by inhibiting Aβ aggregation outright, but by redirecting it towards the formation of large, non-amyloidogenic, amorphous Aβ aggregates[4][5][7]. This action effectively reduces the concentration of toxic soluble Aβ oligomers[4][8]. Studies have demonstrated that this compound can prevent Aβ-induced toxicity in PC12 cells[4].

Mechanism of Action of this compound

The proposed mechanism of this compound involves binding to Aβ monomers, which interferes with the typical amyloidogenic pathway that leads to the formation of toxic oligomers and fibrils. Instead, it promotes an "off-pathway" aggregation into benign, amorphous structures[5][7][8][9].

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

PC12 Cell Culture

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

Culture medium: RPMI-1640 or DMEM-Hi

-

Supplements: 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[10][11][12]

-

Collagen Type I or IV, or Poly-D-Lysine (PDL) for coating culture vessels[1][10][13]

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (0.05%) or cell scrapers

Protocol for Culturing Adherent PC12 Cells:

-

Coating Culture Vessels:

-

Thawing and Plating:

-

Rapidly thaw a cryovial of PC12 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Transfer the cell suspension to a coated T75 flask.

-

-

Maintenance:

-

Passaging:

-

Aspirate the old medium and wash the cells once with sterile PBS.

-